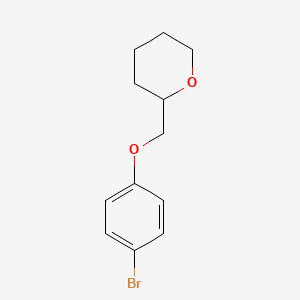

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGXKCLSDSPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622029 | |

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528881-31-4 | |

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Physicochemical Properties, Synthesis, and Applications

A Note to the Reader: This technical guide addresses the synthesis, properties, and applications of the tetrahydropyran derivative, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. Initial searches for this specific compound yielded limited direct results. However, extensive information is available for the closely related and structurally similar compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran . Due to the scarcity of data on the former, this guide will focus on the latter, providing a comprehensive overview that will be of significant value to researchers interested in this class of molecules. The core chemical scaffold is highly similar, and the principles of synthesis, analysis, and potential applications are largely transferable.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of bioactive molecules and natural products. Its presence in a molecular structure can confer favorable pharmacokinetic properties, making it a valuable building block in drug discovery and development. The compound this compound, and its close analog 2-(4-Bromophenoxy)tetrahydro-2H-pyran, are functionalized ethers that combine the lipophilic bromophenyl group with the versatile tetrahydropyran ring system. The bromine atom serves as a key functional handle for further synthetic transformations, such as cross-coupling reactions, rendering these molecules important intermediates in the synthesis of more complex chemical entities. This guide provides a detailed exploration of the molecular characteristics, synthesis, and potential utility of these compounds for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran are fundamental to its reactivity and behavior in chemical and biological systems.

Molecular and Physical Properties

A summary of the key physicochemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol [1][2] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 56-58 °C[1] |

| Solubility | Slightly soluble in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the aromatic region (around δ 6.8-7.4 ppm). The protons on the tetrahydropyran ring will appear as a series of multiplets in the aliphatic region (around δ 1.5-4.0 ppm). The anomeric proton (the proton on the carbon adjacent to both oxygens) will likely appear as a distinct signal, potentially a doublet of doublets, at a downfield chemical shift compared to the other ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbons of the tetrahydropyran ring and the six carbons of the 4-bromophenyl group. The carbon bearing the bromine atom will have a characteristic chemical shift, and the anomeric carbon will also be readily identifiable.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2). Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the tetrahydropyran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C (ether) linkages, typically in the region of 1050-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is typically achieved through an acid-catalyzed reaction between 4-bromophenol and 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether.

Synthetic Protocol: Acid-Catalyzed Addition

Reaction: 4-Bromophenol + 3,4-Dihydro-2H-pyran → 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Reagents and Conditions:

-

Starting Materials: 4-Bromophenol, 3,4-Dihydro-2H-pyran (DHP)

-

Catalyst: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) or a Lewis acid.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: Typically carried out at room temperature.

Experimental Procedure:

-

To a solution of 4-bromophenol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Slowly add 3,4-dihydro-2H-pyran to the mixture at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid catalyst is essential to protonate the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of 4-bromophenol.

-

Aprotic Solvent: An aprotic solvent is used to prevent competition with the nucleophilic addition of the solvent to the activated DHP.

-

Mild Reaction Conditions: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

Applications in Drug Discovery and Organic Synthesis

The title compound and its analogs are valuable intermediates in organic synthesis, primarily due to the presence of the tetrahydropyran ring and the reactive bromine atom.

Protecting Group for Alcohols and Phenols

The tetrahydropyranyl group is a widely used protecting group for hydroxyl functionalities. It is stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and some reducing agents. The protection can be readily removed under acidic conditions.

Synthetic Intermediate

The bromine atom on the phenyl ring provides a versatile handle for a range of synthetic transformations, including:

-

Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the elaboration of the aromatic ring with various substituents.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by nucleophiles.

-

Formation of Organometallic Reagents: The bromo-substituted compound can be converted into an organolithium or Grignard reagent, which can then be used to react with a variety of electrophiles.

These transformations enable the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. The tetrahydropyran moiety itself can influence the biological activity and pharmacokinetic properties of the final compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Bromophenoxy)tetrahydro-2H-pyran and its reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the synthetic utility of the tetrahydropyranyl protecting group and the reactive bromophenyl moiety, makes it an important intermediate for the synthesis of a wide range of complex molecules. For researchers in drug discovery, the incorporation of this scaffold can lead to compounds with improved physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

-

PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

Sources

An In-depth Technical Guide to 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Strategic Building Block in Modern Synthesis

This guide provides an in-depth exploration of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, a pivotal intermediate in synthetic chemistry. We will dissect its structural attributes, synthesis, and characterization, with a primary focus on its strategic application in drug discovery and complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of this versatile building block.

Core Concepts: Structure and Strategic Importance

This compound is, fundamentally, a protected form of 4-bromophenol. Its chemical architecture consists of a 4-bromophenol moiety linked via an ether bond to a tetrahydro-2H-pyran (THP) ring. This seemingly simple construct is a deliberate design choice that imparts significant strategic advantages in multi-step synthesis.

The molecule's primary utility stems from the dual functionality it masks. The bromine atom serves as a handle for forming carbon-carbon or carbon-heteroatom bonds, typically through organometallic intermediates. The phenolic oxygen, however, is acidic and incompatible with the strongly basic conditions required for such transformations (e.g., Grignard or organolithium reagent formation). The tetrahydropyranyl (THP) group acts as a robust "protecting group" for the phenol, rendering it inert to these harsh conditions.[1]

The Power of the Tetrahydropyranyl (THP) Protecting Group

The THP ether is a classic and reliable choice for protecting alcohols and phenols for several key reasons:

-

Stability: It is exceptionally stable to strongly basic reagents, organometallics (like Grignard and organolithium reagents), nucleophiles, and hydride reducing agents.[1]

-

Ease of Installation: It is readily formed by reacting the phenol with inexpensive 3,4-dihydropyran (DHP) under mild acidic conditions.[2][3]

-

Mild Removal: The THP group can be cleaved (deprotected) under mild acidic hydrolysis, regenerating the original phenol without affecting other sensitive functional groups.[1][2]

This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling chemists to perform reactions on one part of a molecule while another potentially reactive site is temporarily masked.

Caption: The strategic workflow of using a THP protecting group.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for verifying the identity and purity of any synthetic intermediate.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-bromophenoxy)oxane | [4] |

| Synonyms | 2-(4-Bromophenoxy)tetrahydropyran, 4-Bromophenyl 2-tetrahydropyranyl ether | [4][5] |

| CAS Number | 36603-49-3 | [5] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [5] |

| Molecular Weight | 257.13 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 54.0 - 58.0 °C | [5] |

| Purity (Typical) | >98.0% (by HPLC) | [5] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place is recommended. | [5] |

Spectroscopic Characterization

Structural elucidation relies on standard spectroscopic methods. While a specific, citable spectrum is not provided herein, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are outlined below based on the known structure.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.5 ppm). The protons ortho to the oxygen will appear as a doublet, and the protons ortho to the bromine will appear as a downfield doublet, each integrating to 2H.

-

Acetal Proton: A characteristic multiplet for the proton on the carbon flanked by two oxygens (C2 of the THP ring) will appear around 5.3-5.5 ppm, integrating to 1H.

-

THP Ring Protons: A series of complex multiplets for the remaining 8 protons of the THP ring will be observed between approximately 1.5 and 4.0 ppm. The two protons on the carbon adjacent to the ring oxygen (C6) will typically be the most downfield of this group.

Expected ¹³C NMR Spectrum (in CDCl₃): The spectrum will show 9 distinct signals corresponding to the unique carbon environments.

-

Aromatic Carbons: Four signals in the aromatic region (~115-160 ppm). The carbon bearing the oxygen (C-OAr) will be the most downfield, and the carbon bearing the bromine (C-Br) will be significantly shielded relative to an unsubstituted carbon.

-

Acetal Carbon: A signal for the anomeric carbon (C2 of the THP ring) will be present around 96-100 ppm.

-

THP Ring Carbons: Four signals for the remaining aliphatic carbons of the THP ring will appear in the upfield region (~20-70 ppm).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is the signature of a molecule containing one bromine atom. The base peak is often associated with the fragmentation of the THP ring, commonly showing a fragment at m/z = 85.

Synthesis and Mechanistic Insight

The synthesis of this compound is a classic example of an acid-catalyzed protection of a phenol.

Caption: General synthesis scheme for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methodologies for tetrahydropyranylation.[6][7][8]

-

Objective: To synthesize this compound by protecting 4-bromophenol with 3,4-dihydropyran.

-

Materials:

-

4-Bromophenol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP, 1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq) or Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol and dissolve it in anhydrous dichloromethane (approx. 0.5 M concentration).

-

Reagent Addition: Add 3,4-dihydropyran (1.2 eq) to the solution. Follow this with the addition of the acid catalyst, p-TsOH·H₂O (0.02 eq).

-

Scientist's Insight: Using a slight excess of DHP ensures complete consumption of the starting phenol. p-TsOH is a cost-effective catalyst; however, for substrates sensitive to strong acids, the milder catalyst PPTS is a superior choice.[9]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the disappearance of the 4-bromophenol spot. The reaction is typically complete within 1-3 hours.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

-

Causality: The Reaction Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition to the double bond of DHP.

-

Activation of DHP: The acid catalyst protonates the double bond of DHP at the C3 position. This is the kinetically favored site as it generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[10][11]

-

Nucleophilic Attack: The lone pair on the phenolic oxygen of 4-bromophenol acts as a nucleophile, attacking the electrophilic C2 of the oxocarbenium ion.

-

Deprotonation: A weak base (e.g., another molecule of the phenol or the solvent) removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final THP ether product.

Core Application: A Gateway to Organometallic Reagents

The true synthetic power of this compound is realized when it is used as a precursor for organometallic reagents. The inert THP ether allows the bromine atom to be converted into a nucleophilic carbon center without interference from the acidic phenol.

Caption: Synthetic workflow utilizing the title compound for C-C bond formation.

Protocol: Grignard Reagent Formation and Reaction

-

Objective: To form a Grignard reagent from the title compound and react it with an electrophile (e.g., benzaldehyde) to form a new carbon-carbon bond.

-

Self-Validation System: Successful Grignard formation can be qualitatively confirmed by taking a small aliquot, quenching it with I₂, and observing the formation of 1-bromo-4-iodobenzene via TLC/GC-MS. The final validation is the isolation of the expected coupled product.

-

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (activated, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal for initiation)

-

Benzaldehyde (1.0 eq, freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Apparatus Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Grignard Initiation: Place activated magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface. Cool to room temperature.

-

Reagent Addition: Add anhydrous THF to the flask. Prepare a solution of this compound in anhydrous THF and add it dropwise to the stirring suspension of magnesium.

-

Scientist's Insight: The reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux. If the reaction does not start, gentle warming may be required. The disappearance of the magnesium turnings and the formation of a cloudy grey-brown solution indicate successful Grignard formation.[12][13]

-

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous THF dropwise.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the consumption of benzaldehyde.

-

Quenching and Deprotection: Cool the reaction mixture to 0 °C and quench it by the slow, careful addition of saturated aqueous NH₄Cl. This hydrolyzes the magnesium alkoxide. To achieve deprotection of the THP ether, add 1 M HCl and stir vigorously until TLC analysis confirms the removal of the THP group.

-

Workup and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting diaryl methanol product by flash column chromatography.

-

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is classified as a non-combustible solid.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool that embodies the principles of protecting group chemistry. Its stability, ease of synthesis, and, most importantly, its ability to unmask the nucleophilic potential of the 4-bromophenyl ring make it an invaluable building block for drug development professionals and synthetic chemists. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers researchers to efficiently construct complex molecular architectures that are central to modern medicine and materials science.

References

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

-

Wikipedia. 3,4-Dihydropyran. [Link]

-

Taylor & Francis Online. Pyran – Knowledge and References. [Link]

-

PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

-

Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. J-STAGE. [Link]

-

Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

-

ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. [Link]

-

ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

-

ResearchGate. Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

CONICET Digital. Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Daws. [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

SpringerLink. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

-

Common Organic Chemistry. Dihydropyran (DHP). [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

PubMed. Heterogeneous Acidic Catalysts for the Tetrahydropyranylation of Alcohols and Phenols in Green Ethereal Solvents. [Link]

-

YouTube. synthesis & cleavage of THP ethers. [Link]

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 3. Dihydropyran (DHP) [commonorganicchemistry.com]

- 4. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | 36603-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

Mass Spectrometry of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight, elemental composition, and structural features of organic molecules. This guide offers a comprehensive technical exploration of the mass spectrometric behavior of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, a compound featuring a brominated aromatic moiety and a tetrahydropyran (THP) group, both of which are common structural motifs in pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical considerations for the mass spectrometric analysis of this compound, with a focus on electron ionization (EI) mass spectrometry. We will explore the predictable fragmentation pathways, the interpretation of the resulting mass spectrum, and provide a detailed experimental protocol for its analysis.

Molecular Structure and Isotopic Considerations

The structure of this compound (C₁₁H₁₃BrO₂) presents several key features that dictate its behavior in the mass spectrometer. The presence of a bromine atom is of particular significance due to its distinct isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for identifying and confirming the presence of bromine in an unknown compound.

The molecule also contains two ether linkages and a saturated heterocyclic tetrahydropyran ring. These functionalities are prone to characteristic fragmentation reactions under electron ionization, which will be the primary focus of our analysis.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation. For this compound, the following fragmentation pathways are predicted to be the most prominent:

Initial Ionization and Molecular Ion

Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺•). Given the isotopic distribution of bromine, the molecular ion will be observed as a pair of peaks at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Molecular Ion (M⁺•): [C₁₁H₁₃⁷⁹BrO₂]⁺• at m/z 272 and [C₁₁H₁₃⁸¹BrO₂]⁺• at m/z 274.

Primary Fragmentation Pathways

-

Cleavage of the Tetrahydropyran Ring: The tetrahydropyran ring is susceptible to fragmentation. A common pathway involves the cleavage of the C-O bond within the ring, followed by the loss of a neutral molecule. The most characteristic fragmentation of the THP group is the loss of C₅H₈O, leading to the formation of a bromophenoxymethylene cation.

-

Alpha-Cleavage at the Ether Linkage: Cleavage of the bond alpha to the ether oxygen connecting the THP ring and the methylene group is a highly probable event. This can result in the formation of a stable oxonium ion derived from the tetrahydropyran moiety or the bromophenoxymethyl radical.

-

Cleavage of the Bromophenoxy Group: The bond between the phenoxy oxygen and the benzene ring can cleave, leading to the formation of a bromophenoxy radical and a tetrahydropyranylmethyl cation. Conversely, cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical.

-

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less likely to be the primary fragmentation pathway for this specific structure.

The interplay of these fragmentation pathways will generate a series of fragment ions that constitute the mass spectrum.

Navigating the Safety Profile of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Technical Guide for Researchers

For drug development professionals and researchers embarking on the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides an in-depth technical overview of the safety considerations, handling protocols, and toxicological profile of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally related compounds, chemical principles, and supplier information to offer a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound often utilized as a building block in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring linked to a brominated phenol via an ether bond, suggests a stable, non-combustible solid at room temperature.

Data for the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS RN: 36603-49-3), provides valuable insights into the expected physicochemical properties of the target compound.

| Property | Value (for 2-(4-Bromophenoxy)tetrahydro-2H-pyran) | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.13 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 56-58 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1] |

Hazard Identification and Toxicological Assessment

While a definitive hazard classification for this compound is pending, an assessment of its structural motifs—a brominated aromatic ring and a tetrahydropyran ether—allows for a predictive hazard analysis.

A Safety Data Sheet for the isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, under European CLP regulations (Classification, Labelling and Packaging), indicates that it is not classified as a hazardous substance or mixture .[3] However, it is crucial to treat all new chemical entities with a degree of caution until their toxicological properties are fully elucidated.

Based on data from related tetrahydropyran derivatives, the primary hazards are likely to be:

-

Skin and Eye Irritation: Many substituted tetrahydropyrans are categorized as skin and eye irritants.[4][5] Direct contact may cause redness and discomfort.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

-

Ingestion: While acute oral toxicity data is not available, ingestion may be harmful.[4]

It is important to note that there is no evidence to suggest that this compound is mutagenic or carcinogenic based on the available information for structurally similar molecules.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when handling this compound. The following engineering controls and personal protective equipment are recommended to create a self-validating system of safety.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated laboratory. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[3][4][5]

-

Containment: For procedures that may generate dust, such as weighing, a glove box or a ventilated balance enclosure should be utilized.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, type N95) must be worn. Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.

-

Body Protection: A laboratory coat should be worn to protect against skin contact.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Recommended engineering controls and PPE for handling the compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the integrity and safety of this compound.

Handling

-

Avoid the formation of dust and aerosols.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

-

The recommended storage temperature is below 15°C.

-

Keep away from heat, sparks, and open flames.[4]

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions.[4]

-

Reactivity: It is incompatible with strong oxidizing agents.[4][5] Hazardous polymerization is not expected to occur.[4]

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

In the case of a spill, the following steps should be taken:

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of in accordance with local, state, and federal regulations. The compound should be disposed of through a licensed waste disposal company.

Conclusion

While this compound is not currently classified as a hazardous material based on data for a close isomer, a prudent and informed approach to its handling is essential. By adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic workflows, ensuring both personal safety and the integrity of their research.

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-(Hydroxymethyl)tetrahydropyran.

- Fisher Scientific. (2025). Safety Data Sheet: Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement), 112792.

-

PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

- NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-.

- OECD. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1.

- CymitQuimica. (2025). Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

Sources

- 1. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]

- 2. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Navigating the Safety Profile of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential hazards associated with 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. In the absence of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach, leveraging data from the closely related structural analogue, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, and an evaluation of its core chemical moieties: the tetrahydropyran ring and the brominated phenoxy group. This document is intended to equip researchers and drug development professionals with the necessary information to conduct thorough risk assessments and implement appropriate safety protocols when handling this compound.

Introduction

This compound is a molecule of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel pharmaceutical agents and other specialized chemicals. Its structure combines a stable tetrahydropyran ring, a common feature in many bioactive compounds, with a brominated phenoxy moiety, which can influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the potential hazards associated with this unique combination is paramount for ensuring laboratory safety and mitigating risk in research and development settings.

This guide will deconstruct the potential hazards by examining available data on a close structural analogue and by analyzing the toxicological profiles of its constituent chemical groups. This approach provides a robust framework for predicting the safety profile of this compound and for establishing safe handling procedures.

Hazard Identification and Analysis: A Read-Across Approach

A Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)tetrahydro-2H-pyran classifies it as not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] This suggests a low acute toxicity profile for the core structure.

To further elaborate on the potential hazards, we will analyze the individual components of the target molecule.

The Tetrahydropyran Moiety

The tetrahydropyran ring is a common scaffold in many organic molecules, including some fragrance ingredients and pharmaceutical intermediates. While the parent tetrahydropyran can be a skin and eye irritant and is flammable, its derivatives often exhibit different toxicological profiles depending on the nature and position of the substituents.[2][3] For instance, a safety assessment of tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, a fragrance ingredient, indicated no concern for genotoxic potential based on available data.[4] This suggests that the substituted tetrahydropyran ring itself is not inherently a strong toxicophore.

The Brominated Phenoxy Moiety

The presence of a bromine atom on the phenoxy group warrants careful consideration. Brominated aromatic compounds are a broad class with diverse toxicological profiles. Some polybrominated diphenyl ethers (PBDEs), for example, are recognized for their persistence, bioaccumulation, and potential for developmental and thyroid toxicity.[5] However, the toxicological properties are highly dependent on the number and position of bromine atoms, as well as the overall molecular structure.

For a monobrominated compound like this compound, the concerns are generally lower than for polybrominated analogues. The primary metabolic pathways for such compounds often involve hydroxylation of the aromatic ring followed by conjugation and excretion. The C-Br bond is generally stable, but dehalogenation can occur under certain metabolic conditions.

Physicochemical Properties and Their Implications for Hazard

| Property | Value/Information | Implication for Hazard Assessment |

| Molecular Formula | C12H15BrO2 | The presence of bromine increases the molecular weight and can influence lipophilicity. |

| Appearance | Likely a solid or oil at room temperature. | Handling procedures should be adapted for either a powder or a viscous liquid. |

| Solubility | Expected to have low water solubility and good solubility in organic solvents. | This affects environmental fate and potential for bioaccumulation. Spills should be contained with appropriate absorbents. |

| Stability | Ethers can form explosive peroxides upon prolonged exposure to air and light. | Store in a tightly sealed, opaque container, away from heat and light. Consider testing for peroxides before use, especially if the container has been opened previously. |

Toxicological Profile (Predicted)

Based on the read-across from its close analogue and analysis of its structural components, the following toxicological profile is predicted for this compound:

-

Acute Toxicity (Oral, Dermal, Inhalation): Expected to be low. The analogue is not classified as hazardous.

-

Skin Corrosion/Irritation: May cause mild skin irritation upon prolonged or repeated contact.

-

Serious Eye Damage/Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: Unlikely to be a significant sensitizer.

-

Germ Cell Mutagenicity: No structural alerts for mutagenicity are immediately apparent. The analogue and related tetrahydropyran derivatives have not shown genotoxic potential.[4]

-

Carcinogenicity: No data available. The structural components do not suggest a high carcinogenic potential.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): No specific target organs have been identified for the analogue.

Experimental Protocols for Hazard Assessment

For definitive hazard characterization, the following standard toxicological assays would be recommended:

Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Procedure:

-

Administer the substance by gavage to fasted rodents (usually rats) in a stepwise procedure using a limited number of animals.

-

Start with a dose of 2000 mg/kg.

-

Observe animals for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, further testing at lower or higher doses may be conducted to refine the LD50 estimate.

-

-

Endpoint: LD50 (Lethal Dose, 50%) value and observed signs of toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

-

Objective: To assess the skin irritation potential of the substance.

-

Procedure:

-

Apply the test substance topically to a reconstructed human epidermis model.

-

After a defined exposure period, rinse the substance off.

-

Assess cell viability using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: A reduction in cell viability below a certain threshold indicates irritation potential.

Risk Mitigation and Safe Handling Protocols

Given the predicted low hazard profile, standard laboratory safety practices should be sufficient for handling this compound. However, due to the presence of the brominated aromatic ring and the ether linkage, a cautious approach is warranted.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Not typically required if handled in a well-ventilated area or a chemical fume hood.

Engineering Controls

-

Work in a well-ventilated laboratory. For procedures that may generate aerosols or dust, use a chemical fume hood.

Storage and Disposal

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. As it is an ether, it is prudent to label the container with the date received and opened, and to periodically check for the formation of peroxides, especially if stored for an extended period.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Visualization of Key Concepts

Hazard Assessment Workflow

Caption: Workflow illustrating the hazard assessment process based on a read-across approach.

Recommended Personal Protective Equipment (PPE)

Caption: Essential Personal Protective Equipment for handling the compound.

Conclusion

While direct toxicological data for this compound is currently unavailable, a comprehensive hazard assessment based on a read-across from a close structural analogue and an analysis of its constituent chemical moieties suggests a low hazard profile. The primary concerns are potential mild skin and eye irritation and the possibility of peroxide formation inherent to ethers. By adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, researchers can handle this compound with a high degree of safety. For applications where a more detailed risk assessment is required, conducting the experimental toxicological studies outlined in this guide is recommended.

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-(Hydroxymethyl)tetrahydropyran.

- PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information.

- RIFM. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement), 112794.

- NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Mass Spec Data Center.

- TCI Chemicals. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

- PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information.

- CymitQuimica. (2025). Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

- NOAA. (n.d.). 4-BROMOPHENYL PHENYL ETHER. CAMEO Chemicals.

- ChemicalBook. (2023). Tetrahydropyran: properties, applications and safety.

- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromophenyl phenyl ether.

- ResearchGate. (2020). Occupational exposure to brominated flame retardants - with emphasis on polybrominated diphenyl ethers.

- PubMed Central. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Heliyon, 10(21), e31791.

- RIFM. (2021). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. Food and Chemical Toxicology, 159(Supplement), 112734.

- Wikipedia. (n.d.). Tetrahydropyran.

- Combi-Blocks, Inc. (2025). Safety Data Sheet: 2-(2-Bromoethoxy)tetrahydro-2H-pyran.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: Tetrahydropyran.

- GOV.UK. (n.d.). Incident management: brominated flame retardants.

- Fisher Scientific. (2025). Safety Data Sheet: Tetrahydropyran.

- SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.

- Cayman Chemical. (2025). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.

Sources

Methodological & Application

Application Notes: Strategic Use of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Grignard-Mediated Biphenyl Synthesis

Introduction: The Utility of THP-Protected Aryl Bromides in Complex Synthesis

In the realm of medicinal chemistry and materials science, the construction of complex biphenyl scaffolds is a frequent necessity. Grignard reactions, a cornerstone of carbon-carbon bond formation, offer a powerful and direct route to these structures. However, the presence of acidic functional groups, such as phenols, is incompatible with the highly basic nature of Grignard reagents. This necessitates a robust protection strategy. 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran stands out as a strategic starting material for such syntheses. The tetrahydropyranyl (THP) ether serves as an effective protecting group for the phenolic hydroxyl, being stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent coupling reactions.[1] This application note provides a detailed guide for researchers on the use of this compound, covering the mechanistic rationale, detailed experimental protocols for Grignard reagent formation, a subsequent Kumada cross-coupling reaction, and final deprotection to yield the desired biphenyl derivative.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful experimentation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 56-58 °C | [2] |

| CAS Number | 36603-49-3 | [2][3] |

Mechanistic Rationale: The Role of the THP Protecting Group

The success of this synthetic strategy hinges on the stability of the THP ether under the reaction conditions. The THP group is an acetal, which is stable to basic and nucleophilic reagents like Grignard reagents but is readily cleaved under acidic conditions.[4][5] This differential reactivity is the key to its utility as a protecting group in this context.

The overall synthetic workflow can be visualized as a three-stage process:

Part 2: Kumada Cross-Coupling with 4-Bromoanisole

This protocol describes the nickel-catalyzed cross-coupling of the prepared Grignard reagent with 4-bromoanisole to form the protected biphenyl product. The Kumada coupling is a powerful method for the synthesis of unsymmetrical biaryls from Grignard reagents and organic halides. [2] Materials:

-

Solution of 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide in THF (from Part 1, 1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

nickel(II) (IPr)Ni(allyl)Cl or a similar Ni(II) catalyst (0.01-0.05 equiv)

-

Anhydrous tetrahydrofuran (THF)

Protocol:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-bromoanisole (1.0 equiv) and the nickel catalyst (e.g., (IPr)Ni(allyl)Cl, 0.01-0.05 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

To this cooled solution, add the freshly prepared Grignard reagent solution (1.2 equiv) from Part 1 dropwise via a cannula or syringe over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude protected biphenyl product.

-

Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection to Yield 4'-Methoxy-[1,1'-biphenyl]-4-ol

The final step involves the acidic hydrolysis of the THP ether to reveal the phenolic hydroxyl group.

Materials:

-

Protected biphenyl from Part 2

-

Methanol or a mixture of THF/water

-

Catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acidic resin (e.g., Amberlyst-15)

Protocol:

-

Dissolve the purified protected biphenyl from Part 2 in methanol or a THF/water mixture.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.

-

Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4'-methoxy-[1,1'-biphenyl]-4-ol.

-

The final product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting and Key Considerations

-

Initiation of Grignard Reaction: Difficulty in initiating the Grignard reaction is a common issue. Ensure all reagents and glassware are scrupulously dry. Activation of magnesium with iodine, 1,2-dibromoethane, or mechanical crushing can be beneficial.

-

Side Reactions: The primary side product in Grignard reactions is often the Wurtz coupling product (in this case, the homocoupling of the Grignard reagent to form a quaterphenyl derivative). Slow addition of the aryl bromide during the Grignard formation helps to minimize this by keeping its concentration low.

-

Catalyst Choice in Kumada Coupling: While nickel catalysts are often effective and more economical, palladium catalysts can also be used. [2]The choice of ligand is critical, with bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) often giving superior results. [4]* Deprotection Conditions: The acidic deprotection of the THP ether is generally a high-yielding and clean reaction. However, if the substrate contains other acid-sensitive functional groups, milder acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) in ethanol, should be considered.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized biphenyls. The THP protecting group provides the necessary stability for the formation and subsequent reaction of the corresponding Grignard reagent. The protocols outlined in this application note provide a reliable pathway for the synthesis of 4'-substituted-[1,1'-biphenyl]-4-ols, which are important intermediates in drug discovery and materials science. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to construct complex molecular architectures.

References

-

MDPI. (2017, November 14). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Retrieved from [Link]

- Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.

-

National Institutes of Health. (2023, November 20). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

- Google Patents. (n.d.). JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent.

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst | Request PDF. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Retrieved from [Link]

-

Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

-

European Patent Office. (n.d.). Grignard syntheses - EP 0119701 A1. Retrieved from [Link]

-

National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). 1 CHEM 344 Organometallic Chemistry Practice Problems (not for credit) Name (print): ANNE SURKEY 1) Careful choice of solvent is. Retrieved from [Link]

-

YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]

Sources

- 1. US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols - Google Patents [patents.google.com]

- 2. Kumada Coupling [organic-chemistry.org]

- 3. Sci-Hub. Synthesis and application of ortho-palladated complex of (4-phenylbenzoylmethylene)triphenylphosphorane as a highly active catalyst in the Suzuki cross-coupling reaction / Journal of Organometallic Chemistry, 2011 [sci-hub.box]

- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Pharmaceutical Synthesis

Abstract

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. This technical guide delves into the multifaceted applications of 2-((4-bromophenoxy)methyl)tetrahydro-2H-pyran, a versatile precursor for a range of pharmaceutical intermediates. The strategic placement of a bromine atom on the phenyl ring, coupled with a tetrahydropyran (THP) protected hydroxymethyl group, renders this molecule an ideal starting material for key carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides a comprehensive overview of its synthesis, characterization, and application in the synthesis of advanced pharmaceutical intermediates, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Building Block of Strategic Importance

The pursuit of novel therapeutic agents often necessitates the development of robust and flexible synthetic routes. The title compound, this compound, has emerged as a valuable building block in medicinal chemistry. Its utility stems from two key structural features: the aryl bromide moiety, which serves as a handle for a variety of cross-coupling reactions, and the tetrahydropyranyl (THP) ether, a common and reliable protecting group for primary alcohols. This combination allows for the sequential or convergent synthesis of complex molecules, making it a precursor of choice in the synthesis of diaryl ethers, biaryl compounds, and arylamines, which are prevalent motifs in a wide array of pharmaceuticals.

The tetrahydropyran (THP) group provides robust protection for the primary alcohol under a variety of reaction conditions, including organometallic reactions and basic conditions, yet it can be readily removed under mild acidic conditions. This orthogonality is a cornerstone of modern synthetic strategy.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a synthetic precursor is essential for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | |

| Molecular Weight | 271.15 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 56-58 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 4.75 (t, J = 3.6 Hz, 1H), 3.95-3.85 (m, 2H), 3.60-3.50 (m, 2H), 1.90-1.50 (m, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 132.2, 116.5, 113.2, 98.9, 67.8, 62.2, 30.5, 25.4, 19.5.

-

Mass Spectrometry (EI): m/z (%) = 270/272 ([M]⁺, 5), 185/187 (100), 85 (80).

Synthesis of this compound

The synthesis of the title compound is readily achieved via a Williamson ether synthesis, a classic and reliable method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[2][3]

Synthetic Workflow

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

4-Bromophenol (1.0 eq)

-

2-(Chloromethyl)tetrahydro-2H-pyran (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Applications in the Synthesis of Pharmaceutical Intermediates

The strategic placement of the bromine atom allows for the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are key structural motifs in many pharmaceuticals, including the SGLT2 inhibitors used in the treatment of type 2 diabetes.[2][4][5][6][7]

Caption: Suzuki-Miyaura Coupling Workflow.

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the toluene/ethanol/water solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing access to a wide range of arylamines, which are crucial intermediates in drug discovery.[8][9][10][11][12]

Caption: Buchwald-Hartwig Amination Workflow.

This protocol details the coupling of the precursor with piperazine.

Materials:

-

This compound (1.0 eq)

-

Piperazine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen).

-

Add this compound (1.0 eq) and piperazine (1.5 eq).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperazine.

Deprotection of the Tetrahydropyranyl (THP) Ether

The final step in many synthetic sequences involving this precursor is the deprotection of the THP ether to unveil the primary alcohol. This is typically achieved under mild acidic conditions.

Deprotection Protocol

Materials:

-

THP-protected intermediate (1.0 eq)

-

Methanol or Ethanol

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or catalytic amount of HCl

Procedure:

-

Dissolve the THP-protected intermediate in methanol or ethanol.

-

Add a catalytic amount of PPTS (or a few drops of concentrated HCl).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its straightforward synthesis, coupled with the strategic positioning of a reactive bromine handle and a robust protecting group, allows for its seamless integration into complex synthetic routes. The detailed protocols provided herein for its synthesis and subsequent elaboration through Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical guide for researchers and scientists in the field of drug development. The judicious application of this precursor will undoubtedly continue to facilitate the efficient and innovative synthesis of novel therapeutic agents.

References

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). National Center for Biotechnology Information. Retrieved from [Link]

-

Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Angewandte Chemie International Edition, 47(8), 1373–1376. [Link]

- Google Patents. (n.d.). CN107382679A - The preparation method of Dapagliflozin intermediate.

- Google Patents. (n.d.). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Oriprobe. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 2014(5), 375-379. Retrieved from [Link]

- Google Patents. (n.d.). CN106167480A - A kind of preparation method of canagliflozin intermediate 2 (4 fluorophenyl) thiophene.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN103980263B - The synthesis technique of canagliflozin.

- Google Patents. (n.d.). EP3497090B1 - NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF.

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof.

-

Norwegian Research Information Repository - NTNU. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Retrieved from [Link]

- Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.

- Google Patents. (n.d.). WO2016035042A1 - Process for the preparation of canagliflozin.

-

Springer. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(9), 1637-1644. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 5. 114212-23-6|2-(2-Bromo-4-methylphenoxy)tetrahydro-2H-pyran|BLDpharm [bldpharm.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. real.mtak.hu [real.mtak.hu]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Welcome to the dedicated technical support guide for the purification of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. This resource is designed for chemists and researchers in synthetic and medicinal chemistry fields. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this key tetrahydropyranyl (THP) protected intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?